molecular formula C19H21N3O B11084080 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-(p-tolyl-hydrazono)-propan-2-one

1-(3,4-Dihydro-2H-quinolin-1-yl)-1-(p-tolyl-hydrazono)-propan-2-one

Cat. No.: B11084080
M. Wt: 307.4 g/mol
InChI Key: GCFYRFKXXUPEOJ-VZCXRCSSSA-N
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Description

1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-[(Z)-2-(4-METHYLPHENYL)HYDRAZONO]ACETONE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-[(Z)-2-(4-METHYLPHENYL)HYDRAZONO]ACETONE typically involves multiple steps. One common synthetic route includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-[(Z)-2-(4-METHYLPHENYL)HYDRAZONO]ACETONE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-[(Z)-2-(4-METHYLPHENYL)HYDRAZONO]ACETONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-[(Z)-2-(4-METHYLPHENYL)HYDRAZONO]ACETONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-[(Z)-2-(4-METHYLPHENYL)HYDRAZONO]ACETONE can be compared with other quinoline derivatives such as:

These compounds share similar structural features but differ in their specific biological activities and applications.

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

(1Z)-1-(3,4-dihydro-2H-quinolin-1-yl)-1-[(4-methylphenyl)hydrazinylidene]propan-2-one

InChI

InChI=1S/C19H21N3O/c1-14-9-11-17(12-10-14)20-21-19(15(2)23)22-13-5-7-16-6-3-4-8-18(16)22/h3-4,6,8-12,20H,5,7,13H2,1-2H3/b21-19-

InChI Key

GCFYRFKXXUPEOJ-VZCXRCSSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(/C(=O)C)\N2CCCC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C(=O)C)N2CCCC3=CC=CC=C32

Origin of Product

United States

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